(E)-4-(2-(9-Benzyl-9H-purin-6-yl)vinyl)morpholine
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Description
(E)-4-(2-(9-Benzyl-9H-purin-6-yl)vinyl)morpholine is a useful research compound. Its molecular formula is C18H19N5O and its molecular weight is 321.4 g/mol. The purity is usually 95%.
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Biological Activity
(E)-4-(2-(9-Benzyl-9H-purin-6-yl)vinyl)morpholine is a synthetic organic compound with a complex structure that incorporates a purine core and a morpholine ring. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features:
- Purine Core : A bicyclic structure that is crucial for biological activity.
- Benzyl Group : Enhances lipophilicity and potentially improves bioavailability.
- Morpholine Substituent : Contributes to the compound's reactivity and interaction with biological targets.
Research indicates that compounds similar to this compound exhibit significant biological activities, primarily through:
- Topoisomerase II Inhibition : This enzyme is essential for DNA replication and repair. Inhibition can lead to apoptosis in proliferating cells, making these compounds candidates for cancer therapies .
- Adenosine Receptor Modulation : The compound may interact with adenosine receptors, influencing various cellular signaling pathways related to inflammation and neurological disorders.
Anticancer Properties
The ability to inhibit topoisomerase II suggests a role in cancer treatment. Compounds in this class have been shown to:
- Induce apoptosis in cancer cells.
- Exhibit selective toxicity towards proliferating cells while sparing normal tissues .
Neurological Implications
Due to their action on adenosine receptors, these compounds may also have potential in treating neurological disorders, such as:
- Neurodegenerative diseases.
- Conditions associated with inflammation.
Research Findings
Several studies have documented the biological activity of related compounds:
Case Studies
Case Study 1: Topoisomerase II Inhibition
In vitro studies demonstrated that this compound effectively inhibited topoisomerase II activity in human cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations.
Case Study 2: Adenosine Receptor Interaction
Another study explored the binding affinity of this compound to adenosine receptors, revealing that it modulates receptor activity, which could be beneficial in treating conditions like chronic pain and neuroinflammation.
Properties
Molecular Formula |
C18H19N5O |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-[(E)-2-(9-benzylpurin-6-yl)ethenyl]morpholine |
InChI |
InChI=1S/C18H19N5O/c1-2-4-15(5-3-1)12-23-14-21-17-16(19-13-20-18(17)23)6-7-22-8-10-24-11-9-22/h1-7,13-14H,8-12H2/b7-6+ |
InChI Key |
AMSFUVKZGKOOHL-VOTSOKGWSA-N |
Isomeric SMILES |
C1COCCN1/C=C/C2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1C=CC2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.